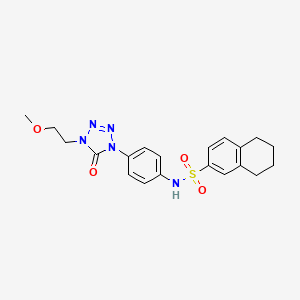

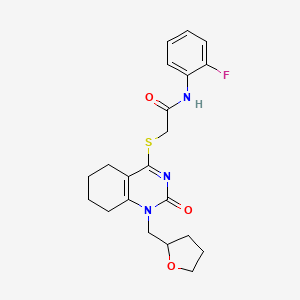

N-(4-(4-(2-甲氧乙基)-5-氧代-4,5-二氢-1H-四唑-1-基)苯基)-5,6,7,8-四氢萘-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The tetrazole ring could potentially be formed through a [2+3] cycloaddition reaction involving an azide and a nitrile. The sulfonamide group could be introduced through a substitution reaction involving a sulfonyl chloride. The methoxyethyl group could be introduced through a Williamson ether synthesis or a similar reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic system. The tetrazole ring is aromatic and would contribute to the compound’s stability. The sulfonamide group could potentially form hydrogen bonds, which could affect the compound’s physical properties and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The tetrazole ring is relatively stable but can participate in reactions under certain conditions. The sulfonamide group could potentially be hydrolyzed to yield a sulfonic acid and an amine. The ether group is generally quite stable but could potentially be cleaved under acidic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the tetrazole ring could potentially increase the compound’s acidity. The sulfonamide group could allow the compound to form hydrogen bonds, which could affect its solubility and boiling point .科学研究应用

抗菌应用

四氢萘磺酰胺衍生物的主要研究应用之一是其有效的抗菌活性。一项研究重点介绍了新型四氢萘磺酰胺衍生物的合成,该衍生物对各种革兰氏阳性、革兰氏阴性细菌菌株和白色念珠菌表现出显着的抑制活性。这些化合物对人正常细胞表现出明显的安全性,表明它们作为抗菌剂的潜力(Mohamed et al., 2021)。

催化应用

另一个应用领域是催化,其中此类化合物用于选择性 C-C 键活化过程中。研究表明,苄基磺酰胺/醇系链烷基亚烷基环丙烷经铑催化,进行底物控制的选择性 C-C 键活化。此过程产生苯并[c]氮杂菲/氧杂菲、二氢萘-1-胺和共轭二烯,展示了该化合物在有机结构单元合成中的效用(Chen et al., 2016)。

抗癌研究

已探索含有萘磺酰胺结构的化合物作为抗癌药物的特性。一项特定研究评估了苯氨基硫烷基-1,4-萘醌衍生物对人类癌细胞系的细胞毒活性。一些化合物对正常人肾细胞表现出有效的细胞毒活性,毒性低,表明它们作为抗癌剂的潜力(Ravichandiran et al., 2019)。

碳酸酐酶抑制

还对新型磺酰胺衍生物对碳酸酐酶同工酶的抑制效应进行了研究。一项研究表明,源自茚满和四氢化萘的磺酰胺是人碳酸酐酶同工酶的有效抑制剂,突出了它们在碳酸酐酶活性受累的疾病中的治疗应用潜力(Akbaba et al., 2014)。

阴离子结合和识别

四唑和酰基磺酰胺(与目标化合物相关的结构)已被研究其阴离子结合特性。这些高度酸性的 N-H 官能团已显示出在阴离子结合中的能力,这对于超分子化学中的识别元素的开发至关重要(Pinter et al., 2011)。

未来方向

属性

IUPAC Name |

N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O4S/c1-29-13-12-24-20(26)25(23-22-24)18-9-7-17(8-10-18)21-30(27,28)19-11-6-15-4-2-3-5-16(15)14-19/h6-11,14,21H,2-5,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURCCSQZYUJQGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

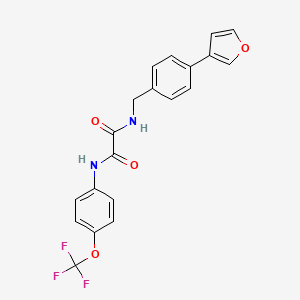

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2973758.png)

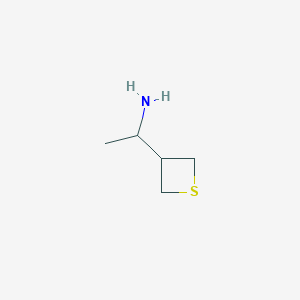

![N-(benzo[d]thiazol-2-yl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2973764.png)

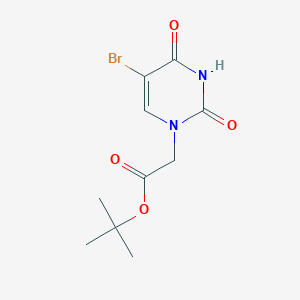

![N'-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-2,4-dimethylbenzohydrazide](/img/structure/B2973767.png)

![N-(5-((2,5-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2973774.png)

![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2973777.png)

![1-[(2-methylphenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2973778.png)

![3-[3-[(2,4-Dichlorophenyl)methoxy]thiophen-2-yl]-4-methyl-5-methylsulfanyl-1,2,4-triazole](/img/structure/B2973781.png)